This compound can be classified under:
The molecular formula for this compound is , with a molecular weight of approximately 370.38 g/mol. Its IUPAC name reflects its complex structure, indicating the presence of both benzofuran and fluorophenyl groups.
The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves several key steps:
The molecular structure of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide features several notable characteristics:
The compound's structural formula can be represented using canonical SMILES notation as follows: CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O)F
.
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can participate in various chemical reactions:
The mechanism of action for N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide likely involves interactions with specific biological targets such as enzymes or receptors. It may function as a modulator for various biochemical pathways:
The physical and chemical properties of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide include:
These properties are critical for determining its behavior in biological systems and its utility in various applications.
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has several potential applications:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3